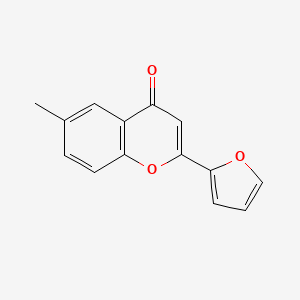

2-(furan-2-yl)-6-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(furan-2-yl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-9-4-5-12-10(7-9)11(15)8-14(17-12)13-3-2-6-16-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGGZHDGXCLLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with furfural in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid (PTSA) or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromenone moiety can produce dihydrochromenones.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits potential antimicrobial and antifungal activities.

Medicine: Research suggests it may have anti-inflammatory, antioxidant, and anticancer properties.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The furan ring can participate in redox reactions, while the chromenone moiety can interact with enzymes and receptors involved in inflammation and oxidative stress. These interactions can modulate biological processes, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

- 2-(Furan-2-yl)-4H-chromen-4-one (F5b): Lacking the 6-methyl group, this analog showed moderate antimicrobial activity. However, its potency was inferior to benzothiazole-thiazolidinone hybrids (e.g., compounds 6a–j in ), which exhibited MIC values comparable to standard drugs against S. aureus and E. coli .

- Thiazolyl Hydrazone Derivatives () : Compounds with furan-methylene-hydrazinyl-thiazole moities, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, displayed anticandidal activity (MIC = 250 µg/mL) but were less potent than fluconazole (MIC = 2 µg/mL). The 6-methyl group in the target compound may enhance membrane penetration, though direct antifungal data are lacking .

Anticancer Activity

- Naphthoquinone-Furan Hybrids (): Derivatives like 2-(furan-2-yl)naphthalene-1,4-diones showed cytotoxic effects against cancer cells.

- Compound 18 (): (Z)-3-((2-(4-(2-Hydroxyphenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-4H-chromen-4-one demonstrated selective toxicity against MCF-7 cells (IC₅₀ = 125 µg/mL). The 6-methyl group here likely enhances stability, whereas the furan substituent in the target compound may modulate π-π stacking interactions .

Physicochemical and Spectral Properties

Fluorescence and ESIPT Properties

Antioxidant Potential

Research Findings and Implications

- Structural-Activity Relationships: The 6-methyl group in chromen-4-ones enhances lipophilicity and stability, as seen in compound 18 . Furan substituents contribute to π-π interactions but may reduce potency compared to bulkier groups (e.g., naphthoquinone in ).

- Synthetic Strategies: The target compound was synthesized via coupling reactions (), whereas naphthoquinone-furan hybrids required oxidation with Ce(IV) ().

Q & A

Q. How to validate the compound’s mechanism of action in biological systems?

- Methodology :

- Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with purified proteins.

- Cellular Models : CRISPR-Cas9 knockout of putative targets (e.g., NF-κB) to confirm pathway-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.